5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine
Overview
Description
5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. For instance, the reaction of 3-methoxybenzyl hydrazide with a suitable carboxylic acid derivative can yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s bioactive effects. The methoxyphenyl group may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine
- 5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine
- 5-[(3-Methoxyphenyl)methyl]-1,2,4-oxadiazol-2-amine
Uniqueness
5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern on the oxadiazole ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the methoxy group also enhances its potential for specific interactions with molecular targets, contributing to its unique properties and applications.
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-4-2-3-7(5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKLGXNCDWAEGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NN=C(O2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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